Diphenylbis[(prop-2-yn-1-yl)oxy]silane
Description
Diphenylbis[(prop-2-yn-1-yl)oxy]silane is a tetravalent silicon-based compound featuring two phenyl groups and two prop-2-yn-1-yloxy substituents. The propynyloxy groups consist of an oxygen atom bridging the silicon center to a terminal alkyne (propargyl) moiety, which confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound is structurally characterized by its silicon-oxygen bonds, which enhance thermal and hydrolytic stability compared to silanes with direct Si–C bonds. Applications span organic synthesis, polymer chemistry, and materials science, where it serves as a precursor for silicon-containing polymers or cross-linking agents. Its bifunctional design allows simultaneous participation in covalent bonding and coordination chemistry, making it versatile in catalysis and nanomaterial fabrication .
Properties
CAS No. |
71573-81-4 |
|---|---|
Molecular Formula |
C18H16O2Si |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
diphenyl-bis(prop-2-ynoxy)silane |
InChI |
InChI=1S/C18H16O2Si/c1-3-15-19-21(20-16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h1-2,5-14H,15-16H2 |
InChI Key |
QJCYTZKUCUVMFI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylbis[(prop-2-yn-1-yl)oxy]silane typically involves the reaction of diphenylsilane with propargyl alcohol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion. The reaction can be represented as follows:
Ph2SiH2+2HC≡CCH2OH→Ph2Si(OCH2C≡CH)2+2H2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Diphenylbis[(prop-2-yn-1-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes with different substituents.
Substitution: The prop-2-yn-1-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with various functional groups replacing the prop-2-yn-1-yloxy groups.
Scientific Research Applications
Diphenylbis[(prop-2-yn-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Diphenylbis[(prop-2-yn-1-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The prop-2-yn-1-yloxy groups provide additional sites for chemical modification, enhancing the compound’s versatility.
Comparison with Similar Compounds
tert-Butyldimethyl(((2S,4R,6R)-2-((E)-3-methyl-5-phenylpent-3-en-1-yl)-6-(prop-2-yn-1-yl)tetrahydro-2H-pyran-4-yl)oxy)silane (Compound 6)
- Structure : A sterically hindered silane with a tetrahydro-2H-pyran ring and a chiral propynyl substituent.
- Key Differences : The bulky tert-butyldimethylsilyl (TBDMS) group and complex cyclic structure reduce reactivity compared to Diphenylbis[(prop-2-yn-1-yl)oxy]silane.
- Applications : Likely used in asymmetric synthesis or as a protecting group due to its chirality and steric bulk .
Diphenylbis(phenylethynyl)silane
- Structure : Replaces propynyloxy groups with phenylethynyl (C≡C–Ph) substituents.
- Key Differences : The absence of oxygen linkages increases hydrophobicity and conjugation, enhancing optoelectronic properties.
- Applications : Used in organic semiconductors and light-emitting diodes (OLEDs) due to extended π-conjugation .
Sulfur-Containing Propynyl Derivatives
(Prop-2-yn-1-ylsulfanyl)carbonitrile
- Structure : Features a sulfanyl (S–) bridge and nitrile (–CN) group attached to the propynyl moiety.
- Key Differences : The sulfur atom increases nucleophilicity, while the nitrile group introduces polarity.
- Reactivity : Prone to thiol-ene reactions but less stable under oxidative conditions compared to oxygen-linked analogues.
- Safety: Limited toxicological data available; requires cautious handling .
Phosphine-Based Ligands
1,3-Bis(diphenylphosphino)propane (dppp)
- Structure : A bidentate phosphine ligand with two diphenylphosphine groups linked by a propane chain.
- Key Differences: Phosphorus donor atoms enable strong metal coordination (e.g., in palladium catalysts), unlike the oxygen/silicon-based this compound.
- Applications : Widely used in homogeneous catalysis (e.g., cross-coupling reactions) .
Comparative Data Table
Research Findings and Implications
- Reactivity : this compound’s oxygen-linked propargyl groups enable milder reaction conditions than sulfur or phosphine analogues, reducing side reactions .
- Thermal Stability : Silicon-oxygen bonds confer higher thermal stability compared to sulfur-containing derivatives, which decompose at lower temperatures .
- Safety: While specific toxicological data for this compound are scarce, analogous silanes generally require standard organosilane precautions (e.g., ventilation, gloves) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
